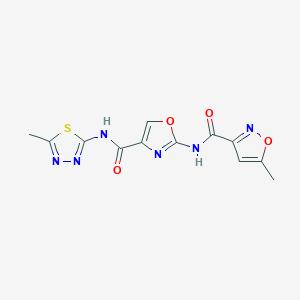

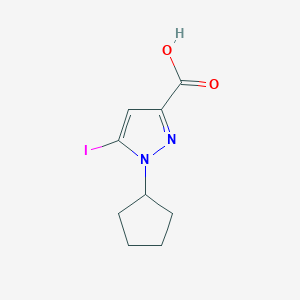

5-metil-N-(4-((5-metil-1,3,4-tiadiazol-2-il)carbamoil)oxazol-2-il)isoxazol-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

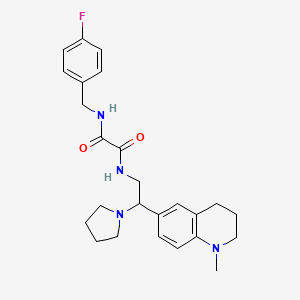

The compound 5-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as thiadiazole, isoxazole, and oxazole. These heterocycles are known to be associated with various pharmacological properties.

Synthesis Analysis

The synthesis of compounds related to the target molecule involves the use of microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free method, indicating that similar techniques could potentially be applied to synthesize the compound . Another related synthesis involves the formation of triazolo-thiadiazol derivatives from readily available carboxamides, which underwent cyclization in boiling glacial acetic acid . These methods suggest that the synthesis of the target compound would likely involve heterocyclic ring formation and condensation reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of compounds with similar scaffolds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques would be essential in determining the structure of the target compound, ensuring the correct assembly of the molecule's framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization and condensation reactions. For example, the formation of triazolo-thiadiazol derivatives from carboxamides involves dehydrosulfurization under the influence of excess HgO . Similarly, the synthesis of coumarin substituted triazolo-thiadiazine derivatives involves the fusion of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related molecules. Compounds with thiadiazole and isoxazole groups are often characterized by their good oral drug-like behavior, as predicted by ADMET properties . The solubility, stability, and reactivity of the target compound would be influenced by the presence of these heterocyclic groups, as well as the specific substituents attached to them.

Aplicaciones Científicas De Investigación

- Los tiazoles han sido investigados por sus propiedades antimicrobianas. Este compuesto puede exhibir efectos antibacterianos, antifúngicos y antivirales. Los investigadores han sintetizado derivados con actividad potencial contra patógenos como Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa y Salmonella typhi .

Actividad Antimicrobiana

En resumen, las diversas actividades biológicas de este compuesto lo convierten en un tema intrigante para futuras investigaciones. Explorar sus mecanismos de acción, perfil de seguridad y aplicaciones clínicas podría conducir a valiosas ideas y posibles usos terapéuticos . 🌟

Propiedades

IUPAC Name |

5-methyl-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O4S/c1-5-3-7(18-22-5)9(19)14-11-13-8(4-21-11)10(20)15-12-17-16-6(2)23-12/h3-4H,1-2H3,(H,13,14,19)(H,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZQQDCEMHXAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)

![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)